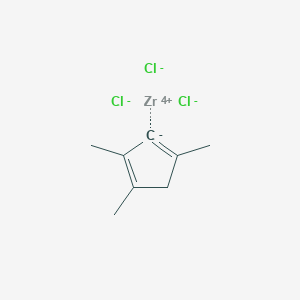
1,2,4-Trimethylcyclopentadienyl zirconium trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2,4-Trimethylcyclopentadienyl zirconium trichloride is an organozirconium compound with the molecular formula C8H9Cl3Zr1. It has a molecular weight of 302.731.
Synthesis Analysis
The synthesis of 1,2,4-Trimethylcyclopentadienyl zirconium trichloride is not explicitly mentioned in the search results. However, similar compounds such as (Cyclopentadienyl)zirconium trichloride are prepared by chlorination of zirconocene dichloride2.Molecular Structure Analysis
The exact molecular structure of 1,2,4-Trimethylcyclopentadienyl zirconium trichloride is not provided in the search results. However, it is known that the compound is an organozirconium compound, indicating that it contains a zirconium atom bonded to an organic group1.Chemical Reactions Analysis
The specific chemical reactions involving 1,2,4-Trimethylcyclopentadienyl zirconium trichloride are not provided in the search results.Physical And Chemical Properties Analysis
1,2,4-Trimethylcyclopentadienyl zirconium trichloride has a molecular weight of 302.731. Other physical and chemical properties are not provided in the search results.Safety And Hazards
The safety and hazards associated with 1,2,4-Trimethylcyclopentadienyl zirconium trichloride are not provided in the search results. However, as with all chemicals, appropriate safety precautions should be taken when handling this compound.
Future Directions
The future directions for research or applications involving 1,2,4-Trimethylcyclopentadienyl zirconium trichloride are not provided in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or materials safety data sheets.
properties
IUPAC Name |
1,2,4-trimethylcyclopenta-1,3-diene;zirconium(4+);trichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11.3ClH.Zr/c1-6-4-7(2)8(3)5-6;;;;/h4H2,1-3H3;3*1H;/q-1;;;;+4/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEYJKFHXSKOFF-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C(=C(C1)C)C.[Cl-].[Cl-].[Cl-].[Zr+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Trimethylcyclopentadienyl zirconium trichloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142872.png)
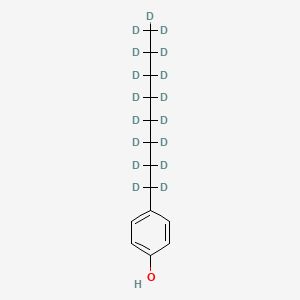
![2H-Cyclopenta[b]pyridin-2-one,octahydro-4-methyl-,[4S-(4-alpha-,4a-bta-,7a-bta-)]-(9CI)](/img/no-structure.png)
![Imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1142876.png)
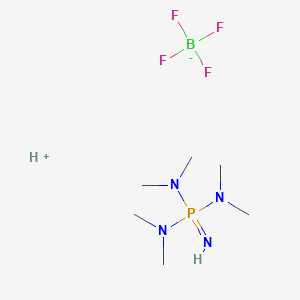
![3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142879.png)
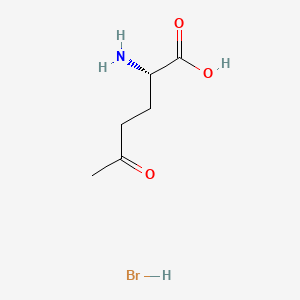
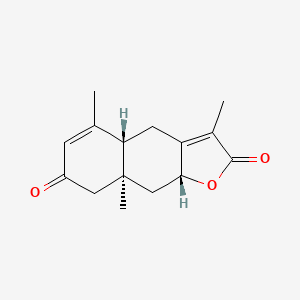
![[Dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid](/img/structure/B1142884.png)
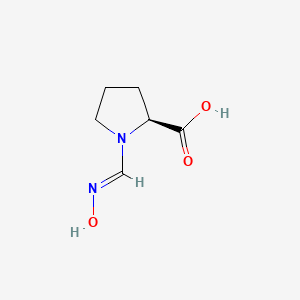
![3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142892.png)